molecular formula C11H7ClF3N3O2 B2878794 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1H-pyrrole-2,5-dione CAS No. 138949-16-3

1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1H-pyrrole-2,5-dione

Cat. No. B2878794
M. Wt: 305.64
InChI Key: DKAZMHNQQCOESP-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMPs) and their derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

The mechanism of reactions involving TFMP derivatives is often based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .


Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of pyrrolidine derivatives, including 1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-pyrrole-2,5-dione, have been explored to understand their reactivity and potential as building blocks in chemical synthesis. For instance, studies on acylation of pyrrolidine-2,4-diones have revealed methodologies for synthesizing 3-acyltetramic acids, showcasing the versatility of these compounds in organic synthesis (Jones et al., 1990). Moreover, the one-step synthesis of disubstituted pyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine highlights the compound's potential in creating structurally diverse pyrroles (Klappa et al., 2002).

Computational Studies

Computational studies have provided insights into the equilibrium geometry, vibrational spectra, and electronic structure of related compounds, demonstrating their antioxidant activity and potential for further pharmacological exploration (Boobalan et al., 2014). These studies are essential for understanding the fundamental properties that could be leveraged in designing new materials or drugs.

Material Science Applications

In material science, the compound's derivatives have shown promise as corrosion inhibitors for carbon steel in acidic media, suggesting their utility in industrial applications to enhance material longevity and reduce maintenance costs (Zarrouk et al., 2015). Such applications are crucial for industries where material degradation can lead to significant economic and safety concerns.

Anticancer Research

Pyrrole derivatives have been synthesized and evaluated for their anticancer properties, showing potential mechanisms of action against various cancer cell lines. Research in this area focuses on understanding the molecular interactions and pathways influenced by these compounds to develop targeted cancer therapies (Kuznietsova et al., 2019).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O2/c1-17(18-8(19)2-3-9(18)20)10-7(12)4-6(5-16-10)11(13,14)15/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAZMHNQQCOESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1H-pyrrole-2,5-dione

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